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Compound of Interest

Compound Name: Olsalazine-d3

Cat. No.: B12375024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR)

spectrum of Olsalazine-d3. Due to the limited availability of direct experimental data for the

deuterated form, this guide presents a comprehensive analysis based on the known NMR

spectrum of Olsalazine, combined with predictions for the deuterated analog. This document is

intended to serve as a valuable resource for researchers in drug development and quality

control, offering insights into the structural characterization of this important pharmaceutical

compound.

Introduction to Olsalazine
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid), used in the treatment of

inflammatory bowel disease, particularly ulcerative colitis. It consists of two molecules of

salicylic acid linked by an azo bond. This bond is cleaved by azoreductase enzymes in the

colon, releasing the active drug, mesalamine, at the site of inflammation.

The deuterated form, Olsalazine-d3, is a stable isotope-labeled version of the molecule. Such

labeled compounds are invaluable tools in pharmaceutical research, particularly in

pharmacokinetic studies, as internal standards for quantitative analysis, and for elucidating

metabolic pathways. Understanding the NMR spectrum of Olsalazine-d3 is crucial for its

identification, purity assessment, and for tracking its fate in biological systems.
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Predicted NMR Spectral Data of Olsalazine and
Olsalazine-d3
The following tables summarize the assigned ¹H and ¹³C NMR spectral data for Olsalazine and

the predicted data for Olsalazine-d3. The data for Olsalazine is based on available literature

values and spectral predictions, while the data for Olsalazine-d3 is inferred based on a

plausible deuteration pattern.

A Note on Deuteration: The precise location of the three deuterium atoms in commercially

available "Olsalazine-d3" can vary. For the purpose of this guide, we will assume a common

deuteration pattern where the three aromatic protons on one of the salicylic acid rings are

replaced by deuterium. This is a chemically reasonable assumption for a common labeling

strategy.

¹H NMR Spectral Data
Solvent: DMSO-d6 Frequency: 400 MHz (Predicted)
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¹³C NMR Spectral Data
Solvent: DMSO-d6 Frequency: 100 MHz (Predicted)
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Carbon
Olsalazine Predicted
Chemical Shift (δ ppm)

Olsalazine-d3 Predicted
Chemical Shift (δ ppm)

C-1, C-1' 118.2 118.2 / 117.9 (C-D)

C-2, C-2' 161.5 161.5

C-3, C-3' 112.9 112.9 / 112.6 (C-D)

C-4, C-4' 145.8 145.8

C-5, C-5' 125.1 125.1

C-6, C-6' 128.7 128.7 / 128.4 (C-D)

C=O 172.5 172.5

Experimental Protocols
A standardized experimental protocol for acquiring the NMR spectrum of Olsalazine-d3 is

outlined below.

Sample Preparation
Dissolution: Accurately weigh approximately 5-10 mg of Olsalazine-d3 and dissolve it in 0.6-

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband

probe.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12375024?utm_src=pdf-body
https://www.benchchem.com/product/b12375024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Width: Approximately 16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 5 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: Approximately 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.

Temperature: 298 K.

Visualization of Key Structures and Processes
The following diagrams, generated using Graphviz, illustrate the chemical structure of

Olsalazine-d3 and a typical workflow for its NMR analysis.
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Caption: Chemical structure of Olsalazine-d3 with one deuterated salicylic acid ring.
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Caption: A generalized workflow for the NMR analysis of Olsalazine-d3.
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Interpretation of the Olsalazine-d3 NMR Spectrum
The ¹H NMR spectrum of Olsalazine-d3 is expected to be significantly simplified compared to

its non-deuterated counterpart. The signals corresponding to the aromatic protons on the

deuterated ring will be absent. The remaining aromatic protons on the non-deuterated ring will

exhibit the same chemical shifts and coupling patterns as in the parent molecule. The broad

singlets for the hydroxyl and carboxylic acid protons will also remain, although their chemical

shifts can be sensitive to concentration and temperature.

In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will show a characteristic

triplet splitting pattern due to C-D coupling (with a J-coupling constant approximately 1/6th of

the corresponding C-H coupling). These signals will also experience a slight upfield isotopic

shift. The signals for the carbons in the non-deuterated ring will remain unchanged.

Conclusion
This technical guide provides a foundational understanding of the NMR spectrum of

Olsalazine-d3. While based on predictions due to the scarcity of published experimental data,

the information presented offers a robust framework for the spectral interpretation and

characterization of this important isotopically labeled compound. Researchers are encouraged

to use this guide as a starting point for their own experimental work and to contribute to the

growing body of knowledge on the analytical properties of deuterated pharmaceuticals.

To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Spectrum of
Olsalazine-d3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12375024#understanding-the-nmr-spectrum-of-
olsalazine-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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